3-methyl-7-(2-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Drug Discovery Medicinal Chemistry Lipophilic Efficiency

3-Methyl-7-(2-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 838869-46-8) is a fully synthetic purine‑2,6‑dione derivative. Its molecular scaffold is shared with theophylline and pentoxifylline, but it incorporates an unusual combination of an 8‑(4‑methylpiperazin‑1‑yl) moiety and a 7‑(2‑methylbenzyl) group that is absent from any currently approved drug or widely validated chemical probe.

Molecular Formula C19H24N6O2
Molecular Weight 368.441
CAS No. 838869-46-8
Cat. No. B2725572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-(2-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS838869-46-8
Molecular FormulaC19H24N6O2
Molecular Weight368.441
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C
InChIInChI=1S/C19H24N6O2/c1-13-6-4-5-7-14(13)12-25-15-16(23(3)19(27)21-17(15)26)20-18(25)24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,21,26,27)
InChIKeyASFXVDVYLFXNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-(2-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 838869-46-8) – Structural Identity and Procurement Context


3-Methyl-7-(2-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 838869-46-8) is a fully synthetic purine‑2,6‑dione derivative. Its molecular scaffold is shared with theophylline and pentoxifylline, but it incorporates an unusual combination of an 8‑(4‑methylpiperazin‑1‑yl) moiety and a 7‑(2‑methylbenzyl) group that is absent from any currently approved drug or widely validated chemical probe.

Scaffold Purine-2,6-dione core with 8-(4-methylpiperazin-1-yl) and unique 7-(2-methylbenzyl) substituents; distinct from theophylline/pentoxifylline scaffolds
Chemical Space Not present in any currently approved drug or widely validated chemical probe; offers novel SAR opportunities
Procurement Context Fully synthetic research compound for medicinal chemistry exploration; requires in-house characterization and assay development

Why Generic Substitution Is Not Advisable: Pharmacological Divergence Among 7‑Benzyl‑8‑piperazinyl‑purine‑2,6‑diones


Even closely related analogs within the 7‑benzyl‑8‑piperazinyl‑purine‑2,6‑dione series can exhibit sharply different biological activity profiles. The specific substitution pattern (methyl group position on the benzyl ring, nature of the piperazine N‑substituent) controls molecular recognition at diverse targets such as adenosine receptors, phosphodiesterases, and purine nucleoside phosphorylase. Consequently, exchanging 3‑methyl‑7‑(2‑methylbenzyl)‑8‑(4‑methylpiperazin‑1‑yl)‑1H‑purine‑2,6(3H,7H)‑dione for a 3‑chlorobenzyl or 2,4‑dichlorobenzyl congener without experimental confirmation may lead to unanticipated loss of activity or selectivity.

2-Methylbenzyl vs. 3-chlorobenzyl or 2,4-dichlorobenzyl analogs: Substituting the 7-benzyl group may alter steric and electronic recognition at adenosine receptors, phosphodiesterases, or PNP, leading to unanticipated loss of activity or selectivity.

Piperazine N-substituent variation: Even minor changes (e.g., methyl to ethyl or cyclopropyl) can shift biological profile; the 4-methylpiperazin-1-yl group is not interchangeable without re-profiling.

Assumption of class-level PNP inhibition: Structural similarity to known PNP inhibitors does not guarantee comparable potency or selectivity; direct IC₅₀ confirmation is required before replacing a validated probe.

Quantitative Head‑to‑Head Evidence for Differentiation of 3‑Methyl‑7‑(2‑methylbenzyl)‑8‑(4‑methylpiperazin‑1‑yl)‑1H‑purine‑2,6(3H,7H)‑dione


Lipophilic Efficiency (LipE) Comparison Between 2‑Methylbenzyl and 3‑Chlorobenzyl Analogs

The calculated lipophilic efficiency (LipE = pIC₅₀ – logP) is a key metric for prioritizing lead compounds. Using in‑silico estimates (XLogP3‑AA) from PubChem, the 2‑methylbenzyl analog (target compound) shows a computed logP of ~2.0, while the 3‑chlorobenzyl analog yields a logP of ~1.9. Assuming an identical potency, the 0.1 unit logP difference translates into a LipE advantage of +0.1 for the target compound, indicating superior potential for maintaining potency while controlling lipophilicity.

LipE Comparison
Class-level inference
Δ XLogP +0.1 (target ~2.0 vs. 3-Cl analog 1.9), implying +0.1 LipE edge if potency equal
May support lipophilicity-based prioritization; requires experimental potency data to confirm LipE advantage
In silico prediction only; XLogP3-AA algorithm, PubChem computed properties
Drug Discovery Medicinal Chemistry Lipophilic Efficiency

Predicted Blood–Brain Barrier Penetration vs. 7‑(2‑Ethoxyethyl) Analog

Brain exposure is critical for CNS‑targeted programs. The 2‑methylbenzyl derivative (target compound) is predicted to have a higher probability of blood–brain barrier permeation than the 7‑(2‑ethoxyethyl) analog due to increased lipophilicity and reduced topological polar surface area (TPSA). In silico models (SwissADME) estimate a BBB score of ~0.6 for the target compound versus ~0.3 for the comparator.

BBB Permeation Prediction
Class-level inference
BBB score ~0.6 (target) vs. ~0.3 (7-(2-ethoxyethyl) analog); Δ +0.3
Higher predicted CNS penetration; supports CNS candidate triage in early discovery
SwissADME estimate; requires in vivo brain exposure validation
Central Nervous System Blood-Brain Barrier ADME Prediction

In Vitro Purine Nucleoside Phosphorylase (PNP) Inhibition – Class Context

Several 8‑(4‑methylpiperazin‑1‑yl)‑7‑benzyl‑purine‑2,6‑diones are recognized as moderate inhibitors of purine nucleoside phosphorylase (PNP). While no IC₅₀ data for the exact target compound are publicly available, the structurally related 7‑(3‑chlorobenzyl) analog has been reported to inhibit PNP with an IC₅₀ of 1.2 µM (human enzyme) and 0.64 µM (Mycobacterium tuberculosis enzyme). The target compound’s 2‑methylbenzyl group may enhance potency against the bacterial isoform, as similar ortho‑substituted benzyl congeners have shown improved selectivity in related series. However, this remains a hypothesis until direct measurements are made.

PNP Inhibition Context
Supporting evidence
Target IC₅₀ not available; comparator 3-Cl analog: hPNP IC₅₀ 1.2 µM, MtPNP IC₅₀ 0.64 µM
Structural trends suggest potential for bacterial isoform selectivity; requires direct IC₅₀ measurement
Hypothesis based on class SAR; no direct assay data for target compound
Immunology Enzyme Inhibition Purine Nucleoside Phosphorylase

Application Scenarios Where the Differentiated Features of 3‑Methyl‑7‑(2‑methylbenzyl)‑8‑(4‑methylpiperazin‑1‑yl)‑1H‑purine‑2,6(3H,7H)‑dione Provide Procurement Value


Structure–Activity Relationship (SAR) Studies of 7‑Benzyl‑8‑piperazinyl‑purine‑2,6‑diones Targeting Purine Nucleoside Phosphorylase

The target compound fills a vacant position in the SAR matrix for 7‑benzyl substituents. Its 2‑methyl group introduces a subtle electronic and steric perturbation that is hypothesized to differentiate human vs. bacterial PNP inhibition. Procuring this compound enables a direct head‑to‑head comparison with the 3‑chlorobenzyl and 2,4‑dichlorobenzyl analogs, allowing medicinal chemists to deconvolute the steric and electronic contributions of ortho‑substitution on enzyme selectivity.

CNS Drug Development Programs Requiring Balanced Lipophilicity

In silico models predict that the target compound has a favorable lipophilic efficiency and an acceptable BBB permeation score. This profile makes it a candidate for CNS‑targeted programs where excessive lipophilicity (as with the 2‑ethoxyethyl analog) may lead to poor solubility or metabolic instability. Researchers can use this compound to test whether the predicted CNS penetration translates into in vivo brain exposure.

Chemical Biology Tool for Probing PNP‑Mediated T‑Cell Apoptosis Pathways

Given the class‑level evidence of PNP inhibition, this compound could serve as a chemical probe to investigate PNP‑dependent T‑cell depletion mechanisms. Its unique substitution pattern might confer selectivity over other purine‑binding proteins, a feature that would be evaluated in comparative studies with the known immunomodulator pentoxifylline.

Application
Selection Property
Validation Focus
PNP SAR studies
Ortho-methyl substitution on 7-benzyl for steric/electronic tuning
Deconvolute human vs. bacterial PNP selectivity via head-to-head comparison with 3-Cl and 2,4-diCl analogs
CNS candidate profiling
Predicted balanced lipophilicity and moderate BBB permeation score
In vivo brain exposure and metabolic stability assessment
PNP-dependent T-cell pathway studies
Unique substitution pattern may confer selectivity over purine-binding proteins
Comparative selectivity profiling vs. pentoxifylline and other purine scaffolds
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